Ethyl 2-(Trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-(Trifluoromethyl)nicotinate is an organic compound with the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a trifluoromethyl group, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(Trifluoromethyl)nicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(Trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the direct fluorination of ethyl nicotinate using a fluorinating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product . The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)nicotinic acid.
Reduction: Ethyl 2-(Trifluoromethyl)nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(Trifluoromethyl)nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(Trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 2-(Trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(Trifluoromethyl)nicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDXNPHDXSFEAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437041 | |
Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208517-35-5 | |
Record name | Ethyl 2-(Trifluoromethyl)nicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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